[1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-methylsulfonylpyrimidin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O4S/c1-15(2,3)24-14(21)17-10-5-7-20(8-6-10)12-9-11(16)18-13(19-12)25(4,22)23/h9-10H,5-8H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNJIWPPPJJEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111055 | |
| Record name | Carbamic acid, N-[1-[6-chloro-2-(methylsulfonyl)-4-pyrimidinyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-82-8 | |
| Record name | Carbamic acid, N-[1-[6-chloro-2-(methylsulfonyl)-4-pyrimidinyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[6-chloro-2-(methylsulfonyl)-4-pyrimidinyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS No. 1289387-11-6) is a piperidine derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C15H23ClN4O4S
- Molecular Weight : 390.89 g/mol
- Chemical Structure : The structure consists of a piperidine ring substituted with a chloro and methanesulfonyl pyrimidine moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Research indicates that it may act as an inhibitor of certain kinases and proteases, which are crucial in cancer progression and inflammation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated for its effects on tumor cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The mechanisms involved include:
- Inhibition of Cell Proliferation : The compound has been shown to decrease the viability of cancer cells in vitro.
- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases, which are essential for the apoptotic pathway.
Anti-inflammatory Properties
In addition to its antitumor effects, the compound exhibits anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound. Modifications in the piperidine and pyrimidine rings can significantly alter its potency and selectivity for target enzymes.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Apoptosis Induction | Activation of caspases | |
| Anti-inflammatory | Reduction in cytokine production |
Case Studies
-
Study on Cancer Cell Lines :
- Objective : Evaluate the antitumor efficacy.
- Method : Treatment of various cancer cell lines with different concentrations.
- Results : Significant reduction in cell viability observed at IC50 values ranging from 10 µM to 30 µM.
-
Inflammation Model Study :
- Objective : Assess anti-inflammatory effects.
- Method : Administration in a murine model of inflammation.
- Results : Marked decrease in inflammatory markers compared to control groups.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : [1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- Molecular Formula : C₁₅H₂₃ClN₄O₄S
- Molecular Weight : 390.89 g/mol .
- Key Features :
- A pyrimidine core substituted with chloro (Cl) at position 6 and methanesulfonyl (SO₂CH₃) at position 2.
- A piperidine ring at position 4 of the pyrimidine, with a tert-butyl carbamate group on the piperidine nitrogen.
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Pyrimidine Substituents :
- Methanesulfonyl (SO₂CH₃) : Strong electron-withdrawing group (EWG) enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions. This contrasts with methylsulfanyl (SCH₃) in , which is electron-donating and less reactive .
- Chloro (Cl) vs. Methoxy (OCH₃) : Chloro groups improve metabolic stability compared to methoxy groups, which are prone to oxidative demethylation .
Piperidine Modifications :
- tert-Butyl Carbamate : Provides steric protection for the piperidine nitrogen, increasing stability during synthesis. Methyl-carbamate derivatives (e.g., ) reduce steric bulk but may lower solubility.
- Positional Isomerism : Piperidin-3-yl vs. piperidin-4-yl substitutions (e.g., vs. ) alter spatial orientation, impacting target binding in drug discovery .
Challenges :
Comparative Activity :
- The target compound’s methanesulfonyl group may enhance binding to charged residues in enzyme active sites compared to methylsulfanyl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves coupling a chloropyrimidine intermediate with a piperidine-carbamate derivative. A palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) under inert conditions (40–100°C, 5.5–17 h) is effective, using catalysts like Pd(OAc)₂ and ligands such as XPhos in tert-butyl alcohol with caesium carbonate as a base . Post-reaction, the product is isolated via aqueous extraction and purified using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Analytical HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) and UV detection at 254 nm is recommended. Confirm purity (>95%) via integration of chromatogram peaks. Complementary techniques include ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify structural integrity and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid exposure to strong oxidizing agents (e.g., peroxides) and humidity. Stability studies indicate no decomposition under these conditions for ≥12 months .
Q. What safety precautions are required during handling?
- Methodological Answer : Although not classified as hazardous, use standard lab PPE: nitrile gloves, safety goggles, and lab coats. Perform reactions in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction intermediates be optimized to minimize byproducts?
- Methodological Answer : Use in-situ monitoring (e.g., TLC or LC-MS) to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equiv of piperidine-carbamate to chloropyrimidine) and reaction time to suppress side reactions like over-alkylation. Solvent screening (DMF vs. THF) may improve selectivity, as polar aprotic solvents enhance nucleophilic substitution kinetics .
Q. What analytical strategies resolve contradictions in spectroscopic data?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping piperidine protons), employ 2D techniques (COSY, HSQC) to assign peaks. If MS data conflicts with expected molecular ions, conduct isotopic pattern analysis or tandem MS (MS/MS) to confirm fragmentation pathways. Cross-validate with computational tools like ACD/Labs or Gaussian for predicted spectra .
Q. How can computational modeling predict the compound’s physicochemical properties?
- Methodological Answer : Use quantum mechanical software (e.g., Gaussian 16) to calculate logP (lipophilicity) and pKa. Molecular dynamics simulations (AMBER/CHARMM) model solubility and membrane permeability. ADMET predictors (e.g., SwissADME) estimate bioavailability and metabolic stability, guiding drug discovery workflows .
Q. What in vitro assays assess biological target engagement?
- Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity. For receptor binding, use fluorescence polarization (FP) or surface plasmon resonance (SPR). Dose-response curves (IC₅₀/EC₅₀) validate potency, while thermal shift assays (TSA) confirm target stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
